molecular formula C15H28 B1240787 (4aR,5S,6S,8aS)-1,1,4a,5,6-pentamethyldecahydronaphthalene

(4aR,5S,6S,8aS)-1,1,4a,5,6-pentamethyldecahydronaphthalene

Cat. No. B1240787
M. Wt: 208.38 g/mol
InChI Key: CVRSZZJUWRLRDE-PWNZVWSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Drimane is a terpenoid fundamental parent and a sesquiterpene.

Scientific Research Applications

  • Chemical Synthesis and Kinetics : The acid-induced rearrangement of certain derivatives of tetrahydro-1,4-naphthoquinones, which may include compounds similar to (4aR,5S,6S,8aS)-1,1,4a,5,6-pentamethyldecahydronaphthalene, has been studied for its kinetic properties. This research contributes to understanding the chemical behavior of these compounds in different conditions (Santos, Robert, & Valderrama, 1993).

  • Cytotoxic Agents in Cancer Research : Derivatives of dihydronaphthalene, which are structurally related to the compound , have been synthesized and evaluated for their potential as cytotoxic agents against human cancer cells. This research is crucial for developing new chemotherapeutic agents (Ahmed et al., 2020).

  • Drug Synthesis : The development of a new building block for synthesizing biologically active derivatives, including the synthesis of the retinoid agonist disila-bexarotene, demonstrates the compound's potential application in drug development (Büttner et al., 2007).

  • Green Chemistry : Efforts to construct tetrahydronaphthalene derivatives through environmentally friendly techniques highlight the compound's relevance in sustainable chemistry practices (Damera & Pagadala, 2023).

  • Antimicrobial and Antifungal Properties : Some derivatives have been evaluated for their antimicrobial and antifungal activities, which is significant for discovering new compounds with potential therapeutic applications (Gouhar et al., 2015).

  • Adrenergic Activity : Research into synthesizing spiro compounds related to catecholamines, which are structurally similar to (4aR,5S,6S,8aS)-1,1,4a,5,6-pentamethyldecahydronaphthalene, has been conducted to understand their adrenergic activity, contributing to the development of new pharmaceuticals (Balsamo et al., 2002).

properties

Product Name

(4aR,5S,6S,8aS)-1,1,4a,5,6-pentamethyldecahydronaphthalene

Molecular Formula

C15H28

Molecular Weight

208.38 g/mol

IUPAC Name

(1S,2S,4aS,8aR)-1,2,5,5,8a-pentamethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene

InChI

InChI=1S/C15H28/c1-11-7-8-13-14(3,4)9-6-10-15(13,5)12(11)2/h11-13H,6-10H2,1-5H3/t11-,12-,13-,15+/m0/s1

InChI Key

CVRSZZJUWRLRDE-PWNZVWSESA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@@]([C@H]1C)(CCCC2(C)C)C

Canonical SMILES

CC1CCC2C(CCCC2(C1C)C)(C)C

synonyms

drimane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aR,5S,6S,8aS)-1,1,4a,5,6-pentamethyldecahydronaphthalene
Reactant of Route 2
(4aR,5S,6S,8aS)-1,1,4a,5,6-pentamethyldecahydronaphthalene
Reactant of Route 3
(4aR,5S,6S,8aS)-1,1,4a,5,6-pentamethyldecahydronaphthalene
Reactant of Route 4
(4aR,5S,6S,8aS)-1,1,4a,5,6-pentamethyldecahydronaphthalene
Reactant of Route 5
(4aR,5S,6S,8aS)-1,1,4a,5,6-pentamethyldecahydronaphthalene
Reactant of Route 6
(4aR,5S,6S,8aS)-1,1,4a,5,6-pentamethyldecahydronaphthalene

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